molecular formula C19H20N4O4S B12209193 N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B12209193
M. Wt: 400.5 g/mol
InChI Key: VJFNJPMGAKPKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group, a phenyl group, and a tetrahydropyridazine ring. Its molecular formula is C19H20N4O3S.

Preparation Methods

The synthesis of N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-(dimethylsulfamoyl)aniline with a suitable ketone to form an intermediate, which is then cyclized to produce the tetrahydropyridazine ring.

Chemical Reactions Analysis

N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and cell proliferation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various downstream effects, such as the suppression of cell proliferation or the modulation of inflammatory pathways .

Comparison with Similar Compounds

N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C19H20N4O4S/c1-22(2)28(26,27)16-10-6-7-14(13-16)20-19(25)17-11-12-18(24)23(21-17)15-8-4-3-5-9-15/h3-10,13H,11-12H2,1-2H3,(H,20,25)

InChI Key

VJFNJPMGAKPKEI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=NN(C(=O)CC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.